molecular formula C13H11BrO2 B052980 2-(Bromoacetyl)-6-methoxynaphthalene CAS No. 10262-65-4

2-(Bromoacetyl)-6-methoxynaphthalene

Cat. No. B052980
CAS RN: 10262-65-4
M. Wt: 279.13 g/mol
InChI Key: HHHKEQGAGUAOQI-UHFFFAOYSA-N
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Description

2-(Bromoacetyl)-6-methoxynaphthalene is a compound that has been explored in various scientific studies for its utility in chemical reactions and potential applications in pharmaceuticals and other fields. This compound is notable for its unique structural and chemical properties.

Synthesis Analysis

A practical synthesis of 2-bromo-6-methoxynaphthalene, a related compound, involves methods such as methylation of 6-bromo-2-naphthol with dimethyl sulfate and other reagents, highlighting the compound's role as an intermediate in the preparation of non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010).

Molecular Structure Analysis

The vibrational, electronic, and charge transfer studies of 2-bromo-6-methoxynaphthalene (a closely related compound) using DFT method and B3LYP/6-311++G(d,p) theory provide insights into the molecular structure. The studies involved theoretical and experimental investigations using FT-IR and FT Raman (Rinnu Sara Saji et al., 2021).

Chemical Reactions and Properties

2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labelling reagent for HPLC analysis of carboxylic acids, demonstrating its reactive nature and utility in analytical chemistry. It reacts with carboxylic acids to form fluorescent esters, which can be separated and detected using reversed-phase HPLC (R. Gatti, V. Cavrini, P. Roveri, 1992).

Scientific Research Applications

  • Fluorescent Labelling Reagent for HPLC Analysis :

    • Used as a pre-chromatographic fluorescent labelling reagent for high-performance liquid chromatographic (HPLC) analysis of bile acids, fatty acids, and carboxylic acids, enhancing the detection and analysis of these compounds in various samples (Cavrini et al., 1993); (Gatti et al., 1992).
    • Applied for the determination of various compounds in pharmaceutical formulations, offering a sensitive and selective method for their analysis (Gatti et al., 1996).
  • Synthesis of Pharmaceutical Intermediates :

    • An important intermediate in the preparation of non-steroidal anti-inflammatory agents such as nabumetone and naproxen, highlighting its role in the synthesis of commonly used medications (Xu & He, 2010).
  • Potential Anti-Cancer Drug :

    • Investigated for its potential as an anti-cancer drug through spectroscopic analysis and molecular docking studies, suggesting its utility in cancer treatment (Saji et al., 2021).
  • Pharmaceutical and Cosmetic Analysis :

    • Used for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, demonstrating its versatility in different product formulations (Gatti et al., 1995).

Safety And Hazards

Bromoacetyl compounds can be hazardous. They may cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The utility of “2-(Bromoacetyl)-6-methoxynaphthalene” would depend on its specific properties and reactivity. It could potentially be used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHKEQGAGUAOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145415
Record name 2-Bromoacetyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromoacetyl)-6-methoxynaphthalene

CAS RN

10262-65-4
Record name 2-Bromoacetyl-6-methoxynaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromoacetyl)-6-methoxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
R Gatti, V Cavrini, P Roveri - Chromatographia, 1992 - Springer
… The use of 2-bromoacetyl-6-methoxynaphthalene as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of biologically active carboxylic acids (fatty …
Number of citations: 26 link.springer.com
V Cavrini, R Gatti, A Roda, C Cerrè, P Roveri - Journal of pharmaceutical …, 1993 - Elsevier
… 2-bromoacetyl-6methoxynaphthalene in an aqueous medium in the presence of the ion-pair … matrices such as human bile; 2-bromoacetyl-6methoxynaphthalene proved to be a useful …
Number of citations: 30 www.sciencedirect.com
진창화, 임수희, 이기진, 심형섭, 조의환, 염정록 - 약학회지 - koreascience.kr
… Ursodeoxycholic acid react with 2-bromoacetyl-6-methoxynaphthalene (BrAMN) in the presence of triethylamine to form highly fluorescent derivative. The derivatization procedure was …
Number of citations: 0 koreascience.kr
J Jacques, A Marquet - Organic Syntheses, 2003 - Wiley Online Library
… Selective α‐bromination of an aralkyl ketone with phenyltrimethylammonium tribromide: 2‐bromoacetyl‐6‐methoxynaphthalene and 2,2… product: 2‐bromoacetyl‐6‐methoxynaphthalene …
Number of citations: 26 onlinelibrary.wiley.com
진창화, 임수희, 이기진, 심형섭, 조의환, 염정록 - YAKHAK HOEJI, 2002 - yakhak.org
… Ursodeoxycholic acid react with 2-bromoacetyl-6-methoxynaphthalene (Br-AMN) in the presence of triethylamine to form highly fluorescent derivative. The derivatization procedure was …
Number of citations: 2 www.yakhak.org
R Gatti, R Gotti, V Cavrini, M Soli, A Bertaccini… - International journal of …, 1995 - Elsevier
… and Roveri, P., 2-Bromoacetyl-6methoxynaphthalene: a useful fluorescent labelling reagent for HPLC analysis of carboxylic acids. 67womatographia, 33 (1992) 13-18. …
Number of citations: 14 www.sciencedirect.com
R Gatti, A Roda, C Cerre, D Bonazzi… - Biomedical …, 1997 - Wiley Online Library
… The BA fractions were derivatized using 2-bromoacetyl-6-methoxynaphthalene (Br-AMN) and detected fluorimetrically (&do0 nm, &,,,=460 nm). The derivatization reaction was …
R Gatti, V Andrisano, AM Di Pietra, V Cavrini - Journal of pharmaceutical …, 1995 - Elsevier
… Abstract: 2-Bromoacetyl-6-methoxynaphthalene has been found to be a useful prechromatographic fluorescent labelling reagent for the analysis of dicarboxylic acids. The …
Number of citations: 17 www.sciencedirect.com
R Gatti, E Bousquet, D Bonazzi… - Biomedical …, 1996 - Wiley Online Library
… Pyroglutamic acid (PCA) (0.15 mmol) in about 1.5 mL of acetonitrile was treated with 0.18 mmol of the reagent 2-bromoacetyl-6methoxynaphthalene in the presence of 50 pL of triethyla…
R Gatti, R Gotti, D Bonazzi, V Cavrini - Farmaco (Societa Chimica …, 1996 - europepmc.org
… , a steroid antibiotic, in a commercial ointment using three different detectors: a) fluorescence detector, after a preliminary derivatization with 2-bromoacetyl-6-methoxynaphthalene (Br-…
Number of citations: 8 europepmc.org

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